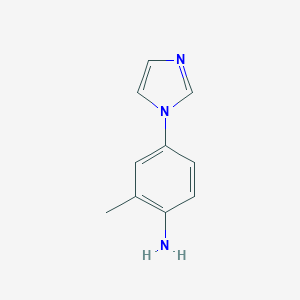

4-(1H-Imidazol-1-yl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1H-imidazol-1-yl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-imidazol-1-yl)-2-methylaniline, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Buchwald-Hartwig amination, offering insights into the rationale behind experimental choices. Furthermore, a thorough characterization workflow is presented, including predicted and comparative data for ¹H NMR, ¹³C NMR, and mass spectrometry, alongside a validated HPLC method for purity assessment. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of N-Aryl Imidazoles

N-aryl imidazoles are a privileged structural motif in a vast array of biologically active molecules and functional materials. The imidazole ring, with its unique electronic properties and ability to participate in hydrogen bonding, serves as a versatile scaffold in drug design. The N-aryl substitution allows for the fine-tuning of steric and electronic properties, profoundly influencing the molecule's interaction with biological targets. 4-(1H-imidazol-1-yl)-2-methylaniline, in particular, combines the imidazole moiety with a substituted aniline, presenting multiple points for further chemical modification and making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

The synthesis of N-aryl imidazoles is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.[1][2] These reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to classical methods.[3] This guide will focus on a modern, reliable, and scalable synthetic approach, followed by a detailed exposition of the analytical techniques required to confirm the structure and purity of the target compound.

Synthesis of 4-(1H-imidazol-1-yl)-2-methylaniline

The synthesis of the target molecule is predicated on the formation of a C-N bond between the aniline nitrogen of the precursor and a carbon atom of the imidazole ring. While both Ullmann condensation and Buchwald-Hartwig amination are viable, the latter generally offers milder reaction conditions, higher yields, and greater functional group tolerance, making it the preferred method for this synthesis.[4]

Retrosynthetic Analysis and Strategy

The most logical disconnection for the synthesis of 4-(1H-imidazol-1-yl)-2-methylaniline is at the N-aryl bond, leading to imidazole and a suitably functionalized 2-methylaniline derivative. The Buchwald-Hartwig amination protocol facilitates this coupling between an aryl halide (or triflate) and an amine (in this case, imidazole).[5]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of imidazoles.[5] The selection of a brominated aniline derivative is a cost-effective choice, while the palladium catalyst and phosphine ligand are crucial for an efficient reaction.

Reaction Scheme:

Sources

Spectroscopic Data of 4-(1H-imidazol-1-yl)-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-1-yl)-2-methylaniline is a substituted aromatic amine containing an imidazole moiety. As a novel chemical entity, its unambiguous structural confirmation is paramount for its use in research and development, particularly in medicinal chemistry and materials science where such scaffolds are of significant interest. Spectroscopic analysis provides a non-destructive and highly informative method for molecular structure elucidation.

This technical guide presents a detailed analysis of the expected spectroscopic data for 4-(1H-imidazol-1-yl)-2-methylaniline, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available, this guide provides robust predictions and interpretations based on established principles and data from closely related analogs. Each section outlines the fundamental principles of the technique, a detailed experimental protocol, a summary of expected data, and an in-depth interpretation of the predicted spectra.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of 4-(1H-imidazol-1-yl)-2-methylaniline with the conventional numbering system used for spectral assignments is presented below.

Caption: A generalized workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. [1]It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. [2][3] Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation:

-

Background Spectrum:

-

With the clean ATR crystal, run a background scan. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor). [6]

-

-

Sample Analysis:

-

Place a small amount of the solid 4-(1H-imidazol-1-yl)-2-methylaniline powder onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3100 | C-H stretch (aromatic) | Imidazole & Aniline Rings |

| 3000 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| ~ 1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch (in-ring) | Aromatic Rings |

| 1335 - 1250 | C-N stretch (aromatic) | Aryl-Amine & Aryl-Imidazole |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The primary amine will show two characteristic sharp to medium bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. [7][8][9]* C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. [10]The aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹. [11]* N-H Bending: The scissoring vibration of the primary amine is expected around 1620 cm⁻¹. [7]* C=C and C=N Stretching: The aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. [11]* C-N Stretching: The stretching vibration of the C-N bonds (both aniline and imidazole) will be found in the 1335-1250 cm⁻¹ range. [7]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole. [2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [12]It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can offer valuable structural clues. [13][14] Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction:

-

Ionization:

-

Fragmentation:

-

The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals. [18]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio. [19]

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. [13] Predicted MS Data

-

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

-

Predicted m/z values:

-

173 (M•⁺): The molecular ion peak. Its presence confirms the molecular weight of the compound.

-

158: Loss of a methyl radical (•CH₃) from the molecular ion.

-

106: Cleavage of the imidazole ring, leaving the 2-methylaniline fragment.

-

77: Phenyl cation, a common fragment in aromatic compounds.

-

68: Imidazole cation.

-

Caption: Predicted fragmentation pathway for 4-(1H-imidazol-1-yl)-2-methylaniline in EI-MS.

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 173, corresponding to the molecular weight of 4-(1H-imidazol-1-yl)-2-methylaniline. The fragmentation pattern is a key tool for structure elucidation. [20]A significant peak at m/z 158 would indicate the loss of the methyl group. Other expected fragments would arise from the cleavage of the bond between the aniline and imidazole rings, leading to ions corresponding to each of these moieties.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(1H-imidazol-1-yl)-2-methylaniline. By combining the principles of NMR, IR, and MS with detailed experimental protocols and data interpretation, researchers and scientists can effectively characterize this molecule and confirm its structure. The provided predictions, based on fundamental principles and data from analogous structures, serve as a robust framework for the analysis of this and similar compounds in drug discovery and materials science applications.

References

-

The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. (n.d.). IntechOpen. Retrieved from [Link]

-

Principles of nuclear magnetic resonance. (1984). Journal of Nuclear Medicine, 25(1), 101-11. Retrieved from [Link]

-

Principles of NMR. (n.d.). Process NMR Associates. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(11). Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). SERC Carleton. Retrieved from [Link]

-

Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. (n.d.). PREMIER Biosoft. Retrieved from [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020). University of Toronto Scarborough. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

-

Mass Spectrometry Explained: Principle, Steps & Uses. (2024). Microbe Notes. Retrieved from [Link]

-

How to Read and Interpret IR Spectra. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Imaging mass spectrometry: principle and application. (2014). Journal of the Korean Medical Association, 57(4), 317-325. Retrieved from [Link]

-

Mass Spectrometry Principle and its Applications. (2022). Journal of Analytical and Bioanalytical Techniques, 13(1). Retrieved from [Link]

-

13C NMR predictor. (n.d.). virtual Chemistry 3D. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290. Retrieved from [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Stout. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (2000). Wiley Analytical Science. Retrieved from [Link]

-

Interpretation of Infra Red Spectra. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(1). Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

-

FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs. (2021). Pharmaceutical Guidelines. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

FTIR-Operation and Calibration SOP. (2020). Pharma Beginners. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). Aijiren. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

1H NMR spectra of aromatic compounds. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

-

Solid-state NMR spectroscopy. (2012). eMagRes, 1(1), 1-13. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Calgary. Retrieved from [Link]

-

Fourier transform infrared spectroscopy. (n.d.). University of Washington. Retrieved from [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). LinkedIn. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). University of California, Davis. Retrieved from [Link]

-

Mass Spectrometry Tutorial. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 655. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. guideline-sop.com [guideline-sop.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. mse.iastate.edu [mse.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. microbenotes.com [microbenotes.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. as.uky.edu [as.uky.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. longdom.org [longdom.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Guide to the Crystal Structure Analysis of 4-(1H-imidazol-1-yl)-2-methylaniline: A Methodological Approach

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the compound 4-(1H-imidazol-1-yl)-2-methylaniline. While a definitive, publicly available crystal structure for this specific molecule is not presently accessible, this document will serve as an in-depth procedural whitepaper for researchers, scientists, and drug development professionals. It will detail the necessary steps from synthesis to structural elucidation, emphasizing the rationale behind each experimental choice and drawing upon data from analogous structures to illustrate expected outcomes.

Introduction: The Significance of Structural Insight

4-(1H-imidazol-1-yl)-2-methylaniline is a key intermediate in the synthesis of various organic compounds, including those with potential therapeutic applications. The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs due to its ability to engage in a variety of intermolecular interactions. The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and the nature of its intermolecular forces are fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis, therefore, is an indispensable tool in drug development and materials science.

This guide will walk through the essential workflows for determining the crystal structure of 4-(1H-imidazol-1-yl)-2-methylaniline, providing a robust framework for its characterization.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

A common route to synthesize 4-(1H-imidazol-1-yl)-2-methylaniline involves the reaction of 2-methyl-4-nitroaniline with imidazole, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis

-

Step 1: N-Arylation. In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in a suitable high-boiling point solvent such as dimethylformamide (DMF). Add imidazole and a base, for example, potassium carbonate (K₂CO₃), to facilitate the nucleophilic aromatic substitution. Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 2: Reduction of the Nitro Group. After completion of the N-arylation, the intermediate 1-(2-methyl-4-nitrophenyl)-1H-imidazole is isolated. This intermediate is then dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is used to reduce the nitro group to an amine.

-

Step 3: Work-up and Purification. Following the reduction, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 4-(1H-imidazol-1-yl)-2-methylaniline.

Characterization of the Synthesized Compound

Before attempting crystallization, it is crucial to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline and imidazole rings, the methyl group protons, and the amine protons. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons of both rings and the methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁N₃ (173.22 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic rings. |

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis. Various techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Crystallization Techniques

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed inside a larger sealed container with a less volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound's solution, gradually inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

The crystal is mounted on a goniometer and placed in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Modern diffractometers, such as those equipped with CCD or CMOS detectors, can collect this data efficiently.[1]

Typical Data Collection Parameters:

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally preferred for small organic molecules due to its shorter wavelength, which provides higher resolution data. |

| Temperature | 100 K | Low temperatures reduce thermal motion of the atoms, leading to sharper diffraction spots and more precise structural data.[1] |

| Detector | CCD or CMOS area detector | These detectors allow for rapid and efficient collection of a large number of reflections. |

| Data Collection Strategy | A series of frames collected over a range of crystal orientations | Ensures that a complete and redundant dataset is collected, which is crucial for accurate structure determination and refinement. |

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. These methods use the intensities of the strongest reflections to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Analysis of the Crystal Structure: Insights from the Atomic Level

The final output of a crystal structure analysis is a detailed model of the molecule's geometry and its arrangement in the crystal.

Molecular Geometry

The analysis of the molecular geometry includes the determination of bond lengths, bond angles, and torsion angles. For 4-(1H-imidazol-1-yl)-2-methylaniline, key parameters to examine would be:

-

The planarity of the aniline and imidazole rings.

-

The dihedral angle between the planes of the two rings, which would provide insight into the molecule's conformation. In similar structures of 1-phenyl-1H-imidazoles, this angle can vary significantly.[2]

-

The bond lengths and angles within the aniline and imidazole moieties, which can be compared to standard values to identify any unusual geometric features.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 4-(1H-imidazol-1-yl)-2-methylaniline will interact with each other through various non-covalent forces, which dictate the crystal packing. Potential interactions to investigate include:

-

Hydrogen Bonding: The amine group (-NH₂) is a good hydrogen bond donor, and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions are likely to play a significant role in the crystal packing.

-

π-π Stacking: The aromatic aniline and imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

-

C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can interact with the π-systems of neighboring molecules.

Understanding these interactions is crucial for predicting the material's properties and for designing new materials with desired characteristics.

Conclusion

The crystal structure analysis of 4-(1H-imidazol-1-yl)-2-methylaniline, as outlined in this methodological guide, provides a roadmap for obtaining fundamental structural information about this important compound. By following a systematic approach from synthesis and crystallization to data collection and structural refinement, researchers can gain invaluable insights into its molecular conformation and intermolecular interactions. This knowledge is paramount for its application in drug discovery and materials science, enabling a rational approach to the design of new molecules with enhanced properties.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

McClements, J., et al. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 678-682. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)-2-methylaniline and Its Congeners

This guide provides a detailed exploration of the physical and chemical properties of 4-(1H-imidazol-1-yl)-2-methylaniline. Given the limited publicly available experimental data for this specific molecule, this document establishes a comprehensive baseline by examining its parent compound, 4-(1H-imidazol-1-yl)aniline. We will then apply established principles of physical organic chemistry to predict how the addition of a methyl group at the 2-position of the aniline ring influences these characteristics. This approach offers a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of Imidazole-Aniline Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in a wide range of non-covalent interactions, such as hydrogen bonding and metal coordination.[2][3] When coupled with an aniline moiety, the resulting structure presents a versatile platform for developing novel therapeutic agents, particularly in oncology and infectious diseases.[1][4][5] The aniline portion offers a key site for further functionalization, enabling the modulation of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific member of this class, 4-(1H-imidazol-1-yl)-2-methylaniline, providing critical data and theoretical insights for its application in research and development.

Core Physicochemical Properties: A Tale of Two Molecules

To construct a reliable profile for 4-(1H-imidazol-1-yl)-2-methylaniline, we first present the known experimental data for its immediate precursor, 4-(1H-imidazol-1-yl)aniline.

The Parent Compound: 4-(1H-imidazol-1-yl)aniline

This compound serves as our experimental baseline. Its properties are well-documented and provide a solid foundation for understanding its methylated derivative.

| Property | Value | Source |

| IUPAC Name | 4-(1H-imidazol-1-yl)aniline | [6] |

| CAS Number | 2221-00-3 | [6] |

| Molecular Formula | C₉H₉N₃ | [6] |

| Molecular Weight | 159.19 g/mol | [6] |

| Appearance | Powder | |

| Melting Point | 143-147 °C | |

| Boiling Point | Not available | |

| Solubility | Not specified, but likely soluble in organic solvents like DMSO and methanol. |

The Target Compound: 4-(1H-imidazol-1-yl)-2-methylaniline

| Property | Predicted Value/Effect | Rationale |

| IUPAC Name | 4-(1H-imidazol-1-yl)-2-methylaniline | |

| CAS Number | Not found in searches. | |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.22 g/mol | |

| Appearance | Likely a solid at room temperature. | |

| Melting Point | Expected to be slightly lower than the parent compound. | The methyl group can disrupt crystal lattice packing, leading to a lower melting point. |

| Boiling Point | Expected to be higher than the parent compound. | The increased molecular weight leads to stronger van der Waals forces. |

| Solubility | Decreased water solubility; increased solubility in nonpolar organic solvents. | The methyl group adds hydrophobic character to the molecule. |

| Basicity (pKa) | The aniline nitrogen is expected to be slightly more basic. | The methyl group is weakly electron-donating, which increases the electron density on the aniline nitrogen, making it a stronger base. |

Structural and Spectroscopic Characterization

The structural identity and purity of 4-(1H-imidazol-1-yl)-2-methylaniline would be confirmed using a suite of standard analytical techniques.

Predicted Spectroscopic Data

Based on the structure and data from related compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the aniline and imidazole rings. The methyl group would appear as a singlet, likely in the range of 2.0-2.5 ppm. The chemical shifts of the aniline ring protons will be influenced by the electronic effects of both the amino and imidazole groups, as well as the new methyl substituent.

-

¹³C NMR: The spectrum would display 10 unique carbon signals corresponding to the molecular structure. The methyl carbon would have a characteristic shift around 15-25 ppm.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 173.22. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching from the aniline amine (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings and methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching from the aromatic rings (around 1400-1650 cm⁻¹).

Experimental Protocols for Characterization

For any researcher synthesizing or working with 4-(1H-imidazol-1-yl)-2-methylaniline, the following experimental workflows are recommended for its comprehensive characterization.

Workflow for Physicochemical Analysis

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-(1H-imidazol-1-yl)-2-methylaniline Derivatives

A Senior Application Scientist's Perspective on Navigating Early-Stage Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The imidazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic characteristics and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[2][3] This guide focuses on a specific, promising chemical space: derivatives of 4-(1H-imidazol-1-yl)-2-methylaniline. We will dissect a comprehensive, field-proven screening cascade designed to elucidate the therapeutic potential of these molecules, with a primary focus on anticancer and antifungal activities—two areas where imidazole derivatives have shown significant promise.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision.

The Strategic Imperative: Why 4-(1H-imidazol-1-yl)-2-methylaniline?

The 4-(1H-imidazol-1-yl)-2-methylaniline scaffold represents a deliberate convergence of structural motifs with established biological relevance. The imidazole ring is a well-documented pharmacophore in numerous approved drugs, contributing to a wide array of biological activities.[1] The substituted aniline moiety provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and target interactions. This strategic combination makes these derivatives prime candidates for screening against a variety of therapeutic targets.

Our screening strategy is designed as a multi-tiered funnel, beginning with broad, high-throughput in vitro assays to identify initial "hits." These promising candidates are then subjected to more focused secondary assays to confirm their activity and elucidate their mechanism of action. Finally, in silico methods are employed in parallel to predict pharmacokinetic properties and guide further lead optimization.

Tier 1: Primary In Vitro Screening - Casting a Wide Net

The initial phase of our screening cascade is designed for efficiency and breadth, rapidly identifying derivatives with potential biological activity. We will focus on two key areas: anticancer and antifungal screening.

Anticancer Activity Screening: Assessing Cytotoxicity

The primary goal here is to identify compounds that can inhibit the growth of cancer cells. A widely used and reliable method for this is the assessment of cell viability using tetrazolium salt-based colorimetric assays.[5][6][7][8]

Principle: These assays measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells.[5][6] The key difference is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT product is water-soluble, streamlining the protocol.[5][9]

Step-by-Step Methodology (XTT Assay):

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the 4-(1H-imidazol-1-yl)-2-methylaniline derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and an electron-coupling reagent according to the manufacturer's instructions.

-

XTT Reagent Addition: Add the activated XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used.[5]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is then determined. Compounds with low IC50 values are considered potent and are prioritized for further investigation. For instance, some imidazole-based chalcones have demonstrated potent antiproliferative activities with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[10][11]

Antifungal Activity Screening: Determining Minimum Inhibitory Concentration (MIC)

Fungal infections are a significant global health concern, and the imidazole scaffold is the basis for many clinically used antifungal drugs.[12] The broth microdilution method is a standardized and widely accepted technique for determining the antifungal susceptibility of compounds.[13][14][15]

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a fungus in a liquid broth medium.[15]

Step-by-Step Methodology:

-

Fungal Strain Preparation: Grow fungal strains (e.g., Candida albicans, Aspergillus niger) in an appropriate broth medium.[13][16]

-

Inoculum Preparation: Adjust the fungal suspension to a standardized concentration.

-

Compound Dilution: Prepare two-fold serial dilutions of the 4-(1H-imidazol-1-yl)-2-methylaniline derivatives in a 96-well microplate containing RPMI 1640 broth medium.[14][16]

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Analysis: The MIC values provide a quantitative measure of the antifungal potency of the derivatives. Compounds with low MIC values are considered promising candidates for further development as antifungal agents. Several imidazole derivatives have demonstrated significant antifungal activity, with some showing superior potency compared to the reference drug fluconazole.[12]

Tier 2: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary screening. The objective here is to confirm their activity and begin to understand their mechanism of action.

Target-Based Screening: Kinase Inhibition Assays

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] The imidazole scaffold is well-suited for the design of kinase inhibitors.[18]

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. This is often done by quantifying the phosphorylation of a substrate.[19] Radiometric assays are considered the gold standard for their sensitivity and direct measurement of enzyme activity.[20]

Step-by-Step Methodology (Radiometric Assay):

-

Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (a peptide or protein), and the 4-(1H-imidazol-1-yl)-2-methylaniline derivative at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Termination and Separation: Stop the reaction and separate the radiolabeled phosphorylated substrate from the unreacted radiolabeled ATP.

-

Detection: Quantify the amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity.

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined. A low IC50 value indicates potent inhibition of the target kinase.

Workflow for Kinase Inhibitor Screening

Caption: A streamlined workflow for kinase inhibitor screening.

In Silico Screening: A Predictive Approach to Drug Discovery

Computational methods are indispensable in modern drug discovery, offering a rapid and cost-effective way to predict the properties of drug candidates.[21][22]

Molecular Docking: Visualizing Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[23][24][25]

-

Preparation of Receptor and Ligand: Obtain the 3D structure of the target protein (e.g., a kinase) from the Protein Data Bank (PDB). Prepare the 3D structures of the 4-(1H-imidazol-1-yl)-2-methylaniline derivatives.

-

Docking Simulation: Use docking software (e.g., AutoDock) to predict the binding mode of the derivatives within the active site of the target protein.

-

Analysis of Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify derivatives with the highest predicted affinity for the target.

Logical Flow of a Docking Study

Caption: The logical progression of a molecular docking study.

ADMET Prediction: Assessing Drug-Likeness

ADMET Screening Funnel

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. biotech-spain.com [biotech-spain.com]

- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biolmolchem.com [biolmolchem.com]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. researchgate.net [researchgate.net]

- 24. eurekaselect.com [eurekaselect.com]

- 25. mdpi.com [mdpi.com]

- 26. portal.valencelabs.com [portal.valencelabs.com]

- 27. ADMET-AI [admet.ai.greenstonebio.com]

- 28. intuitionlabs.ai [intuitionlabs.ai]

potential therapeutic targets of 4-(1H-imidazol-1-yl)-2-methylaniline

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(1H-imidazol-1-yl)-2-methylaniline

Authored by: A Senior Application Scientist

Preamble: Unlocking the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel chemical entities presents a fertile ground for identifying next-generation therapeutics. The molecule 4-(1H-imidazol-1-yl)-2-methylaniline emerges as a compound of significant interest, wedding the versatile biological activity of the imidazole ring with the proven utility of the aniline scaffold in targeted therapies.[1][2][3][4] This guide provides a comprehensive framework for research scientists and drug development professionals to systematically investigate and unlock the therapeutic potential of this promising, yet largely uncharacterized, molecule. We will eschew a rigid, templated approach, instead allowing the inherent chemical logic of the molecule to guide our exploration of its potential therapeutic applications, with a primary focus on oncology.

Section 1: The Molecular Rationale - An Imidazole-Aniline Conjugate

The therapeutic potential of 4-(1H-imidazol-1-yl)-2-methylaniline can be logically inferred from the well-documented activities of its constituent chemical moieties.

The Imidazole Core: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6] Its electron-rich nature and ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, allow it to bind to a wide array of biological targets such as enzymes and receptors.[7] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][5][6]

The 2-Methylaniline Moiety: Aniline and its derivatives are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, particularly in the realm of oncology.[3][4][8] The aniline scaffold is a key component of many kinase inhibitors, where it often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.[9] The methyl group at the 2-position can provide steric hindrance that may influence binding selectivity and can also be a site for metabolism.

The conjugation of these two powerful pharmacophores in 4-(1H-imidazol-1-yl)-2-methylaniline suggests a strong potential for this molecule to interact with key biological targets, particularly those implicated in cancer cell signaling.

Section 2: Hypothesized Therapeutic Targets and Mechanistic Pathways

Based on the extensive literature on imidazole and aniline derivatives, we can formulate a series of well-grounded hypotheses regarding the . Our primary hypothesis is that this compound will exhibit anticancer activity through the inhibition of key oncogenic signaling pathways.

Protein Kinases: The Prime Suspects

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The structural motifs within 4-(1H-imidazol-1-yl)-2-methylaniline strongly suggest that it may function as a kinase inhibitor.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Imidazole-based compounds have been successfully developed as inhibitors of both EGFR and VEGFR, key drivers of tumor growth, proliferation, and angiogenesis.[10][11]

-

Glycogen Synthase Kinase-3 Beta (GSK-3β): GSK-3β is an overexpressed oncogene in several cancers, and imidazole derivatives have been investigated as potential inhibitors.[12]

The proposed mechanism of action involves the compound binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting signal transduction.

Caption: Proposed mechanism of kinase inhibition by 4-(1H-imidazol-1-yl)-2-methylaniline.

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, polymers of tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain imidazole-containing compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[10] 4-(1H-imidazol-1-yl)-2-methylaniline may bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

DNA Intercalation and G-Quadruplex Stabilization

The planar aromatic nature of the imidazole and aniline rings suggests the possibility of DNA intercalation, a mechanism employed by some anticancer drugs to disrupt DNA replication and transcription.[7] Furthermore, imidazole derivatives have been designed to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-MYC, thereby repressing their transcription.[11]

Section 3: A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, combining computational modeling with a tiered experimental strategy, is essential for efficiently identifying and validating the therapeutic targets of 4-(1H-imidazol-1-yl)-2-methylaniline.

Caption: A streamlined workflow for target identification and validation.

In-Silico Target Prediction

Protocol: Molecular Docking

-

Target Selection: Create a library of 3D protein structures for the hypothesized targets (e.g., EGFR, VEGFR, GSK-3β, tubulin) from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformation of 4-(1H-imidazol-1-yl)-2-methylaniline and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of each target protein.

-

Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.

Biochemical Assays for Target Validation

Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, combine the target kinase, the compound at various concentrations, and the kinase-specific substrate in a reaction buffer.

-

ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays to Determine Phenotypic Effects

Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-(1H-imidazol-1-yl)-2-methylaniline for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement

Protocol: Western Blot for Phospho-Protein Levels

-

Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR, total EGFR).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Section 4: Data Interpretation and Future Directions

The data generated from this strategic workflow will provide a comprehensive profile of the therapeutic potential of 4-(1H-imidazol-1-yl)-2-methylaniline.

| Hypothetical Data Summary | In-Silico Docking Score (kcal/mol) | Biochemical IC50 (nM) | Cellular GI50 (µM) |

| EGFR | -9.5 | 50 | 0.5 |

| VEGFR2 | -8.8 | 150 | 1.2 |

| GSK-3β | -7.2 | >1000 | >10 |

| Tubulin | -6.5 | >1000 | >10 |

A strong correlation between in-silico predictions, biochemical potency, and cellular activity, as hypothetically illustrated for EGFR, would provide compelling evidence for a specific mechanism of action.

Future directions would include:

-

Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In-Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of cancer (e.g., tumor xenografts) to assess their in-vivo efficacy and tolerability.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile will be necessary for preclinical development.

Conclusion

The compound 4-(1H-imidazol-1-yl)-2-methylaniline stands as a molecule with considerable, albeit unexplored, therapeutic potential. By leveraging the known pharmacology of its imidazole and aniline components, a rational and efficient path to target identification and validation can be pursued. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this novel compound and paving the way for its potential development as a next-generation therapeutic agent.

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Scholar.

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). Google Scholar.

- Synthesis and therapeutic potential of imidazole containing compounds. (2021).

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021).

- Imidazoles in medicine: a review of its pharmacological and therapeutic applic

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Scholar.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central.

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Echemi.

- Transformation of Aniline to N-Methylaniline: A Comprehensive Study. (2024). Echemi.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijsred.com [ijsred.com]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(1H-imidazol-1-yl)-2-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

The confluence of the imidazole ring system and the aniline scaffold in a single small molecule, such as 4-(1H-imidazol-1-yl)-2-methylaniline, presents a compelling profile for targeted therapeutic development, particularly in oncology. The imidazole moiety is a well-established pharmacophore in numerous enzyme inhibitors, while the aniline framework is a cornerstone of many kinase inhibitors.[1][2] This guide puts forth a comprehensive, step-by-step framework for the systematic investigation of the mechanism of action of 4-(1H-imidazol-1-yl)-2-methylaniline, from initial hypothesis generation to in-depth pathway analysis and validation. Our approach is grounded in a robust, multi-faceted experimental strategy designed to yield a high-resolution understanding of the compound's biological activity, thereby enabling its effective translation into a potential therapeutic agent.

Introduction: The Therapeutic Potential of Imidazole-Aniline Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, lauded for its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination, which are crucial for enzyme inhibition.[3][4] Its presence in numerous FDA-approved drugs underscores its therapeutic significance.[5][6] Similarly, the aniline substructure is a key feature in a multitude of kinase inhibitors, where it often serves as a critical hinge-binding motif.[2][7] The novel compound, 4-(1H-imidazol-1-yl)-2-methylaniline, by integrating these two pharmacologically significant moieties, is hypothesized to function as a potent and selective modulator of intracellular signaling pathways, with a high probability of acting as a kinase inhibitor.

This guide will delineate a logical and efficient workflow to test this primary hypothesis and to fully characterize the molecular mechanism of action of this compound. The presented methodologies are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Phase 1: Target Identification and Initial Validation

The initial phase of our investigation is focused on broadly assessing the biological activity of 4-(1H-imidazol-1-yl)-2-methylaniline to identify its primary molecular target class.

Initial Hypothesis: Kinase Inhibition

Given the structural alerts present in the molecule, our primary hypothesis is that 4-(1H-imidazol-1-yl)-2-methylaniline functions as a kinase inhibitor.[6][8] Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Experimental Protocol: Broad-Spectrum Kinase Panel Screening

To efficiently test our hypothesis, a broad-spectrum kinase panel screen is the initial experiment of choice. This will provide a global view of the compound's kinase inhibitory activity and selectivity.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(1H-imidazol-1-yl)-2-methylaniline in 100% DMSO.

-

Assay Concentration: Perform the initial screen at a concentration of 1 µM to identify potent interactions.

-

Kinase Panel: Utilize a commercial kinase panel of at least 400 human kinases.

-

Assay Principle: The assay should be based on a robust technology, such as radiometric (33P-ATP) or fluorescence-based (e.g., LanthaScreen™, Z'-LYTE™) methods, to measure the phosphorylation of a substrate by each kinase.

-

Data Analysis: Express the results as the percentage of inhibition for each kinase. A cut-off of >70% inhibition can be used to identify initial "hits."

Expected Outcome:

This screen will generate a list of kinases that are significantly inhibited by the compound. The selectivity profile will provide initial insights into the potential therapeutic window and off-target effects.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | Kinase Family |

| Kinase A | 95% | Tyrosine Kinase |

| Kinase B | 88% | Tyrosine Kinase |

| Kinase C | 45% | Serine/Threonine Kinase |

| ... | ... | ... |

Experimental Workflow: Target Identification

Caption: Workflow for the initial identification of kinase targets.

Phase 2: In-depth Mechanistic Characterization

Following the identification of primary kinase targets, the next phase delves into the detailed mechanism of inhibition and its cellular consequences.

Experimental Protocol: Enzyme Kinetics

To understand how 4-(1H-imidazol-1-yl)-2-methylaniline inhibits its target kinase(s), enzyme kinetic studies are essential.

Methodology:

-

Reagents: Recombinant active target kinase, appropriate substrate, and ATP.

-

Assay: Utilize a continuous or endpoint assay to measure kinase activity.

-

Experimental Design:

-

Vary the concentration of the substrate at a fixed, saturating concentration of ATP and multiple fixed concentrations of the inhibitor.

-

Vary the concentration of ATP at a fixed, saturating concentration of the substrate and multiple fixed concentrations of the inhibitor.

-

-

Data Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to both the substrate and ATP.

Expected Outcome:

The kinetic data will reveal whether the compound binds to the active site (competitive with ATP or substrate) or an allosteric site.[10]

Experimental Protocol: Cellular Target Engagement

To confirm that the compound engages its target kinase within a cellular context, a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed.

Methodology (CETSA):

-

Cell Culture: Culture a relevant cell line that expresses the target kinase.

-

Compound Treatment: Treat the cells with varying concentrations of 4-(1H-imidazol-1-yl)-2-methylaniline.

-

Thermal Shift: Heat the cell lysates to a range of temperatures.

-

Protein Analysis: Analyze the soluble fraction of the lysate by Western blotting using an antibody specific for the target kinase.

-

Data Analysis: A shift in the melting temperature of the target kinase upon compound binding indicates target engagement.

Signaling Pathway Analysis

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Phase 3: Cellular and In Vivo Validation

The final phase of the investigation aims to translate the molecular mechanism into a cellular and, ultimately, a physiological context.

Experimental Protocol: Cell-Based Assays

A panel of cell-based assays should be conducted to assess the functional consequences of target inhibition.

Methodology:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Determine the effect of the compound on the growth of cancer cell lines known to be dependent on the target kinase.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®): Assess the ability of the compound to induce programmed cell death.

-

Cell Cycle Analysis (Flow Cytometry): Determine if the compound causes cell cycle arrest at a specific phase.

-

Western Blot Analysis: Measure the phosphorylation status of the target kinase and its downstream effectors to confirm pathway inhibition in cells.

Data Presentation: Cellular Activity

| Cell Line | Target Expression | IC50 (µM) - Viability | Apoptosis Induction |

| Cell Line A | High | 0.5 | +++ |

| Cell Line B | Low | >10 | - |

| Control Cell Line | None | >50 | - |

In Vivo Efficacy Studies

If the in vitro data are promising, the next logical step is to evaluate the in vivo efficacy of 4-(1H-imidazol-1-yl)-2-methylaniline in a relevant animal model of cancer (e.g., xenograft model).

Methodology:

-

Animal Model: Utilize immunodeficient mice bearing tumors derived from a cancer cell line that is sensitive to the compound in vitro.

-

Dosing and Administration: Determine the maximum tolerated dose (MTD) and an appropriate dosing schedule and route of administration.

-

Efficacy Endpoints: Monitor tumor growth over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition).

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 4-(1H-imidazol-1-yl)-2-methylaniline. By progressing from broad-based screening to detailed biochemical and cellular assays, and finally to in vivo validation, researchers can build a compelling, data-driven narrative of the compound's biological activity. This in-depth understanding is paramount for the successful development of this promising molecule into a novel therapeutic agent. The inherent properties of the imidazole and aniline moieties strongly suggest a role in kinase inhibition, and the proposed experimental cascade is designed to rigorously test this hypothesis and uncover the intricacies of its molecular interactions.

References

-

Kumar, A., Kaushal, A., Verma, P. K., Gupta, M. K., Chandra, G., Kumar, U., Yadav, A. K., & Kumar, D. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry, 116896. [Link]

-

(2022). Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]

-

(2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprint. [Link]

-

(2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

-

(2021). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). ResearchGate. [Link]

-

(2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

-

(2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed. [Link]

-

(2020). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [Link]

-

(2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. [Link]

-

(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

-

(2021). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]

-

(2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

-

(2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

(2020). Chemical structure of marketed drugs containing imidazole scaffold. ResearchGate. [Link]

-

(2023). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

(2018). The inhibition efficiency as a function of imidazole derivative and substrate for (a) copper and (b) iron. ResearchGate. [Link]

-

(2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

(2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]

-

(2024). Agilent Workflows for Pharmaceutical Small Molecule Development. Agilent. [Link]

-

(2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

(2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. [Link]

-

(2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

-

(2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

- 1. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jopir.in [jopir.in]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of In Vitro Cytotoxicity Assessment in Drug Discovery

An In-Depth Technical Guide to the In Vitro Cytotoxicity Evaluation of Novel Chemical Entities: A Case Study of 4-(1H-imidazol-1-yl)-2-methylaniline

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. A critical initial step in this journey is the in vitro evaluation of cytotoxicity. This guide provides a comprehensive framework for assessing the cytotoxic potential of novel compounds, using the hypothetical molecule 4-(1H-imidazol-1-yl)-2-methylaniline as a case study. This compound, featuring an imidazole ring common in many pharmacologically active molecules, serves as a pertinent example for outlining a robust cytotoxicity testing cascade.

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death, to understand the underlying mechanisms of toxicity, and to establish a therapeutic window. This early-stage assessment is crucial for identifying compounds with unfavorable safety profiles, thereby saving significant resources that would otherwise be invested in costly and time-consuming preclinical and clinical development.

This guide is structured to walk researchers through a logical progression of experiments, from initial cell viability screening to more in-depth mechanistic studies. Each section details the scientific rationale behind the chosen assays, provides step-by-step protocols, and offers insights into data interpretation.

Part 1: Foundational Cytotoxicity Screening - The MTT Assay

The initial phase of cytotoxicity assessment typically involves a cell viability assay to determine the concentration-dependent effect of the test compound on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose.

Scientific Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Select an appropriate cell line based on the intended therapeutic target of the compound. For general cytotoxicity screening, cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) are commonly used.

-

Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-(1H-imidazol-1-yl)-2-methylaniline in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (blank), cells with medium and vehicle (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-